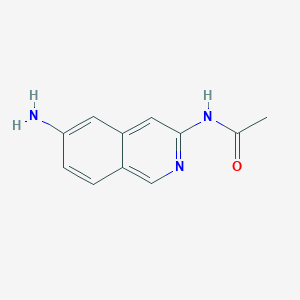
N-(6-Aminoisoquinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminoisoquinolin-3-yl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an amino group at the 6th position and an acetamide group at the 3rd position of the isoquinoline ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminoisoquinolin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-aminoisoquinoline with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 6-aminoisoquinoline and acetic anhydride.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 6-aminoisoquinoline is dissolved in the solvent, and acetic anhydride is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation, chromatography, and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminoisoquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
N-(6-Aminoisoquinolin-3-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-Aminoisoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
N-(6-Aminoisoquinolin-3-yl)acetamide can be compared with other isoquinoline derivatives, such as:
6-Aminoisoquinoline: Lacks the acetamide group, which may result in different chemical reactivity and biological activity.
N-(6-Nitroisoquinolin-3-yl)acetamide: Contains a nitro group instead of an amino group, leading to different properties and applications.
N-(6-Hydroxyisoquinolin-3-yl)acetamide: Contains a hydroxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
918811-44-6 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-(6-aminoisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-7(15)14-11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,12H2,1H3,(H,13,14,15) |
Clave InChI |
KAMBQYGNLQVHLS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC=C2C=CC(=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




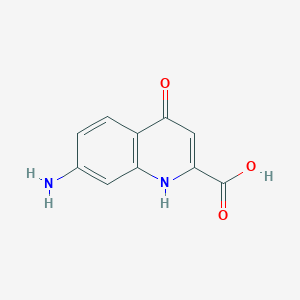


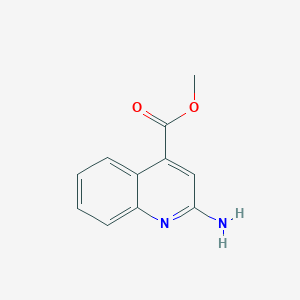
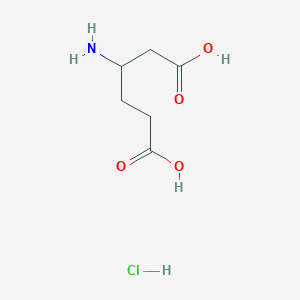

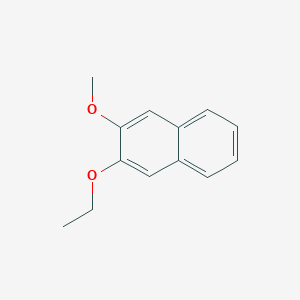

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)



